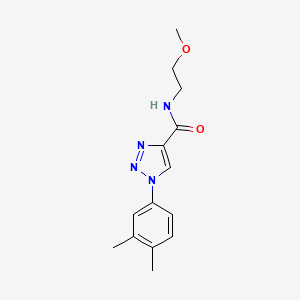
1-pyridin-2-yl-3-(trifluoromethyl)-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-pyridin-2-yl-3-(trifluoromethyl)-1H-pyrazol-5-amine, also known as TFP, is a chemical compound that has gained considerable attention in scientific research due to its unique properties. TFP is a heterocyclic compound that contains both nitrogen and fluorine atoms, making it a valuable tool for studying biological systems. Its ability to interact with various enzymes and proteins has led to its application in a variety of fields, including biochemistry, pharmacology, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1-pyridin-2-yl-3-(trifluoromethyl)-1H-pyrazol-5-amine involves its ability to interact with the active site of target enzymes and disrupt their function. This can occur through several mechanisms, including competitive inhibition, non-competitive inhibition, and allosteric modulation. 1-pyridin-2-yl-3-(trifluoromethyl)-1H-pyrazol-5-amine has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-pyridin-2-yl-3-(trifluoromethyl)-1H-pyrazol-5-amine depend on the specific target enzyme or protein it interacts with. Inhibition of kinases such as PI3K and mTOR can lead to decreased cell proliferation and survival, making 1-pyridin-2-yl-3-(trifluoromethyl)-1H-pyrazol-5-amine a potential anticancer agent. 1-pyridin-2-yl-3-(trifluoromethyl)-1H-pyrazol-5-amine has also been shown to modulate the activity of several other proteins, including GSK-3β and HSP90, which are involved in a variety of cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-pyridin-2-yl-3-(trifluoromethyl)-1H-pyrazol-5-amine in lab experiments is its high selectivity for specific enzymes and proteins. This allows researchers to study the function of specific targets without affecting other cellular processes. 1-pyridin-2-yl-3-(trifluoromethyl)-1H-pyrazol-5-amine also has a relatively low toxicity, making it a safe tool for in vitro and in vivo studies. However, one limitation of 1-pyridin-2-yl-3-(trifluoromethyl)-1H-pyrazol-5-amine is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research involving 1-pyridin-2-yl-3-(trifluoromethyl)-1H-pyrazol-5-amine. One area of interest is the development of 1-pyridin-2-yl-3-(trifluoromethyl)-1H-pyrazol-5-amine-based drugs for the treatment of cancer and other diseases. Another potential application is in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's, where 1-pyridin-2-yl-3-(trifluoromethyl)-1H-pyrazol-5-amine has been shown to have neuroprotective effects. Further research is also needed to better understand the mechanism of action of 1-pyridin-2-yl-3-(trifluoromethyl)-1H-pyrazol-5-amine and its interactions with specific proteins and enzymes.
Métodos De Síntesis
The synthesis of 1-pyridin-2-yl-3-(trifluoromethyl)-1H-pyrazol-5-amine involves a multi-step process that requires specialized equipment and expertise. The most common method involves the reaction of 2-pyridinecarboxaldehyde with trifluoroacetic acid and hydrazine hydrate to form the intermediate pyrazole. The addition of ammonium acetate and a reducing agent such as sodium borohydride or lithium aluminum hydride then yields the final product, 1-pyridin-2-yl-3-(trifluoromethyl)-1H-pyrazol-5-amine. Other methods, such as the use of palladium catalysts or microwave irradiation, have also been reported.
Aplicaciones Científicas De Investigación
1-pyridin-2-yl-3-(trifluoromethyl)-1H-pyrazol-5-amine has been widely used in scientific research due to its ability to selectively bind to specific proteins and enzymes. One of its primary applications is in the study of kinases, a class of enzymes that play a critical role in cellular signaling and regulation. 1-pyridin-2-yl-3-(trifluoromethyl)-1H-pyrazol-5-amine has been shown to inhibit several kinases, including PI3K, mTOR, and CDKs, making it a valuable tool for investigating their role in disease states such as cancer.
Propiedades
IUPAC Name |
2-pyridin-2-yl-5-(trifluoromethyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4/c10-9(11,12)6-5-7(13)16(15-6)8-3-1-2-4-14-8/h1-5H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIYULAKRHJWEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=CC(=N2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-pyridin-2-yl-3-(trifluoromethyl)-1H-pyrazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-{[(4-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2448898.png)


![N-(3-fluoro-4-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2448903.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2,3-dimethylphenoxy)propanamide](/img/structure/B2448905.png)


![N-(4-fluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/no-structure.png)
